Mandestrobin
Overview
Description
Mandestrobin is a novel fungicide known for its methoxyacetamide structure. It functions by inhibiting complex III in the mitochondrial respiratory chain of fungi, showcasing its efficacy in controlling fungal diseases in various crops. Unlike traditional fungicides, mandestrobin also exhibits physiological effects on treated plants, such as yield increase and delayed senescence, attributing to its influence on chlorophyll degradation and plant hormone regulation pathways (Ido et al., 2020).
Synthesis Analysis
The synthesis of mandestrobin and its metabolites involves sophisticated organic reactions. One study highlighted the metabolism of mandestrobin in wheat, indicating its bioactivation and degradation pathways, which include mono-oxidation and the formation of malonylglucose conjugates (Ando et al., 2018). Another research utilized biomimetic oxidation for synthesizing carbon-14 labeled metabolites of mandestrobin, providing insights into its environmental fate and degradation processes (Murata et al., 2023).
Molecular Structure Analysis
Mandestrobin's effectiveness as a fungicide is closely related to its molecular structure, which allows for the inhibition of specific fungal respiratory pathways. The structure-activity relationship (SAR) of mandestrobin is crucial for understanding its mode of action and developing more potent analogs.
Chemical Reactions and Properties
Mandestrobin undergoes various chemical reactions in the environment and within plant systems. Its photodegradation in water was studied to understand the stability and persistence of mandestrobin under environmental conditions, revealing the formation of photo-Claisen rearrangement products and the role of hydroxyl radicals in its degradation (Adachi et al., 2018).
Scientific Research Applications
Physiological Effects on Plants
Mandestrobin, a potent fungicide with a methoxyacetamide structure, primarily inhibits complex III in the mitochondrial respiratory chain of fungi. Beyond its fungicidal action, it exhibits additional physiological effects on treated plants. In studies conducted both in the field and laboratory, mandestrobin treatment has been shown to increase the yield of Brassica napus (commonly known as rapeseed) by approximately 6.3% under disease-free conditions. Furthermore, it delays chlorophyll degradation and the senescence of B. napus leaf discs, as well as excised Arabidopsis thaliana leaves in darkness. Transcriptome analysis and gene ontology enrichment have indicated that mandestrobin treatment downregulates chlorophyll degradation genes and jasmonate-related genes, while upregulating salicylate-related genes (Ido et al., 2020).
Metabolism in Wheat
Research exploring the metabolic fate of mandestrobin in wheat has revealed interesting insights. When applied as a fungicide, mandestrobin penetrates into the foliage over time, with a small percentage remaining on the surface of the straw at harvest. Metabolically, mandestrobin in wheat undergoes mono-oxidation at the phenoxy ring to produce hydroxymethyl derivatives, followed by the formation of malonylglucose conjugates. Additionally, cleavage of its benzyl phenyl ether bond is a significant metabolic reaction in grain, releasing an alcohol derivative. The enantioselective metabolism of mandestrobin in wheat appears to be unlikely, suggesting a uniform metabolic pathway (Ando et al., 2018).
Maximum Residue Levels and Consumer Safety
Studies have been conducted to modify the existing maximum residue levels (MRL) for mandestrobin in various fruits such as apricots, cherries, peaches/nectarines, and plums. The data supporting these modifications were sufficient to derive MRL proposals for these fruits. Analytical methods available can control mandestrobin residues in these commodities at a validated limit of quantification of 0.01 mg/kg. Long-term risk assessment results concluded that the intake of residues resulting from the use of mandestrobin is unlikely to present a risk to consumer health (Brancato et al., 2018).
Photodegradation in Water
The photodegradation of mandestrobin in water has been investigated under artificial sunlight. The study found that in buffered aqueous solution and synthetic humic water, direct photolysis of mandestrobin predominantly occurs through homolytic bond cleavage at the benzyl phenyl ether. The photolysis products degrade steadily, ultimately mineralizing to carbon dioxide. This research highlights the environmental behavior and degradation pathways of mandestrobin under sunlight exposure (Adachi et al., 2018).
Residue Analysis in Cereals
A study developed a multiresidue method for determining mandestrobin in cereals using ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry. The method showed satisfactory linearity and recovery rates, with limits of quantitation defined at 0.01 mg/kg in different matrices. This indicates that the method can be a sensitive and rapid approach for monitoring mandestrobin contents in cereals (Lu et al., 2020).
Future Directions
Mandestrobin is proposed for use as a PRE and POST infection fungicide for the control of turf diseases in golf courses, lawns, and landscape areas around residential, institutional, public, commercial and industrial buildings, parks . It is also under commercial development in EU countries, USA, Canada, Brazil, Australia and Korea, with trademarks such as INTUITY® .
properties
IUPAC Name |
2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13-9-10-14(2)17(11-13)23-12-15-7-5-6-8-16(15)18(22-4)19(21)20-3/h5-11,18H,12H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPWCKVFIFAQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894968 | |
Record name | Mandestrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mandestrobin | |
CAS RN |
173662-97-0 | |
Record name | Mandestrobin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173662-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mandestrobin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173662970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mandestrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-2-methoxy-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANDESTROBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXB20U6Z56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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